7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: is a chemical compound with the molecular formula C12H12BrN3 It is a derivative of benzodiazole, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1-propyl-1,3-benzodiazole and bromine.
Bromination: The bromination of 2-methyl-1-propyl-1,3-benzodiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Nitrile Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitrile formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substituted Derivatives: Various substituted benzodiazole derivatives depending on the nucleophile used.
Amines: Reduction of the nitrile group yields amines.
Carboxylic Acids/Aldehydes: Oxidation of the methyl group results in carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
- 7-Bromo-2-methyl-1,3-benzoxazole
- Benzothiazole derivatives
Comparison:
- Unique Properties: The presence of both bromine and nitrile groups in 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile provides unique reactivity and binding characteristics compared to similar compounds.
- Versatility: Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, makes it a versatile compound for research and industrial applications.
- Applications: While similar compounds may have specific applications, the combination of properties in this compound makes it particularly valuable in fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
7-bromo-2-methyl-1-propylbenzimidazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-3-4-16-8(2)15-11-6-9(7-14)5-10(13)12(11)16/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOAGGYLIDJMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189933 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820706-62-4 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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